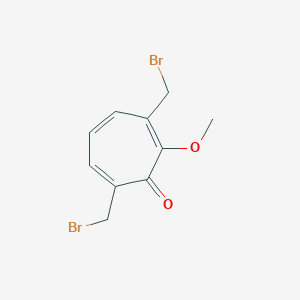
3,7-Bis(bromomethyl)-2-methoxycyclohepta-2,4,6-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Bis(bromomethyl)-2-methoxycyclohepta-2,4,6-trien-1-one is a chemical compound known for its unique structure and reactivity It belongs to the class of tropolone derivatives, which are characterized by a seven-membered aromatic ring with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(bromomethyl)-2-methoxycyclohepta-2,4,6-trien-1-one typically involves the bromination of a suitable precursor. One common method involves the bromination of 2-methoxycyclohepta-2,4,6-trien-1-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 7 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Bis(bromomethyl)-2-methoxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Derivatives with various functional groups replacing the bromomethyl groups.
Oxidation: Compounds with carbonyl functionalities.
Reduction: Dihydro derivatives with reduced aromaticity.
Aplicaciones Científicas De Investigación
3,7-Bis(bromomethyl)-2-methoxycyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 3,7-Bis(bromomethyl)-2-methoxycyclohepta-2,4,6-trien-1-one is primarily based on its ability to undergo chemical transformations. The bromomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The methoxy group can be involved in oxidation and reduction reactions, further modifying the compound’s structure and properties. These transformations enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical and biological research .
Comparación Con Compuestos Similares
Similar Compounds
3,7-Bis(bromomethyl)-2-hydroxycyclohepta-2,4,6-trien-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
4,4’-Bis(bromomethyl)biphenyl: Contains bromomethyl groups on a biphenyl scaffold.
3,7-Bis(dimethylamino)-phenothiazin-5-ium bromide: A phenothiazine derivative with dimethylamino groups.
Uniqueness
3,7-Bis(bromomethyl)-2-methoxycyclohepta-2,4,6-trien-1-one is unique due to its combination of bromomethyl and methoxy groups on a tropolone scaffold
Propiedades
Número CAS |
73382-01-1 |
|---|---|
Fórmula molecular |
C10H10Br2O2 |
Peso molecular |
321.99 g/mol |
Nombre IUPAC |
3,7-bis(bromomethyl)-2-methoxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H10Br2O2/c1-14-10-8(6-12)4-2-3-7(5-11)9(10)13/h2-4H,5-6H2,1H3 |
Clave InChI |
ATXNYVUTDZSSJD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC=C(C1=O)CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


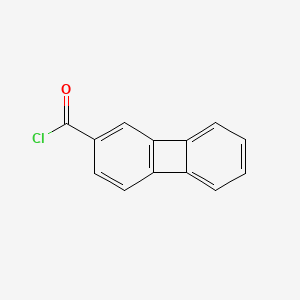

![Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate](/img/structure/B14441573.png)
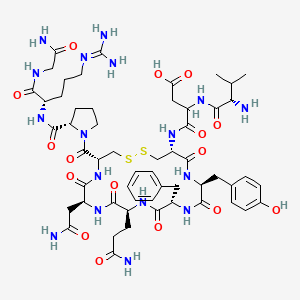

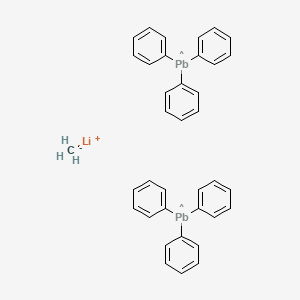
![Spiro[3.5]nonan-2-one, 5-methylene-](/img/structure/B14441581.png)
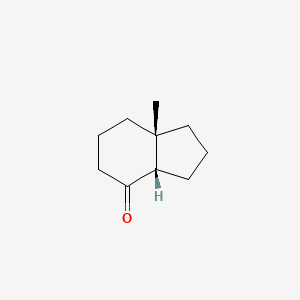


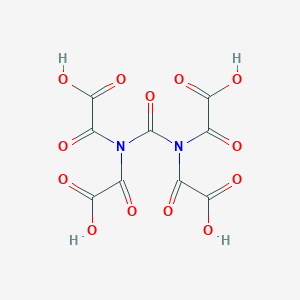
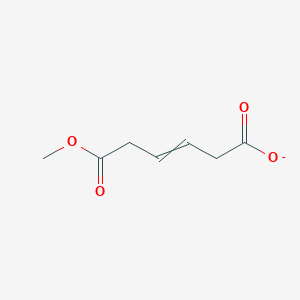

![Benzene, 1-[2-(methylthio)ethoxy]-4-nitro-](/img/structure/B14441633.png)
